1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a 4-nitrophenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3,4-dimethoxybenzyl)piperazine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-aminophenyl)piperazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-4-phenylpiperazine: Lacks the nitro group, which may result in different pharmacological properties.
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of a nitro group, potentially altering its reactivity and biological activity.
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine: The presence of a chlorine atom can influence its chemical and pharmacological behavior.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 3,4-dimethoxyphenylmethyl group and the 4-nitrophenyl group. This combination of substituents can result in distinct chemical reactivity and biological activity compared to other piperazine derivatives. The nitro group, in particular, can participate in various redox reactions, adding to the compound’s versatility in research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-18-8-3-15(13-19(18)26-2)14-20-9-11-21(12-10-20)16-4-6-17(7-5-16)22(23)24/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJDCNBQAKGPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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